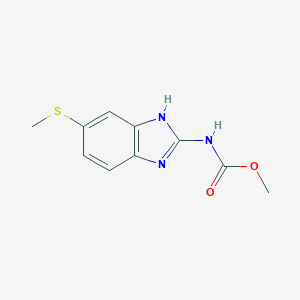

Carbamic acid, (5-(methylthio)-1H-benzimidazol-2-yl)-, methyl ester

Description

Carbamic acid, (5-(methylthio)-1H-benzimidazol-2-yl)-, methyl ester (IUPAC name: methyl 5-(methylsulfanyl)-1H-benzimidazol-2-ylcarbamate) is a benzimidazole carbamate derivative. The compound features a methylthio (-SCH3) substituent at position 5 of the benzimidazole ring, distinguishing it from related carbamates that bear larger or electron-modified groups (e.g., propylthio, benzoyl, or fluorobenzoyl). Benzimidazole carbamates generally inhibit microtubule polymerization by binding to β-tubulin, disrupting cellular division and metabolism in parasites and tumor cells .

Propriétés

IUPAC Name |

methyl N-(6-methylsulfanyl-1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-15-10(14)13-9-11-7-4-3-6(16-2)5-8(7)12-9/h3-5H,1-2H3,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOELMGUJAFAZST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00230825 | |

| Record name | Carbamic acid, (5-(methylthio)-1H-benzimidazol-2-yl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00230825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80983-45-5 | |

| Record name | Methyl 5-methylthio-1H-benzimidazol-2-ylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080983455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, (5-(methylthio)-1H-benzimidazol-2-yl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00230825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(S-METHYL) ALBENDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32H4W82PQB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mécanisme D'action

Target of Action

The primary target of 5-(S-Methyl) Albendazole is the tubulin protein in the cells of parasites. Tubulin is a critical component of the cytoskeleton, which maintains cell shape, enables cell movement, and is crucial for cell division.

Mode of Action

5-(S-Methyl) Albendazole interacts with its target by binding to the colchicine-sensitive site of tubulin , inhibiting its polymerization or assembly into microtubules. This interaction leads to degenerative alterations in the tegument and intestinal cells of the worm , diminishing its energy production, and ultimately leading to the immobilization and death of the parasite.

Biochemical Pathways

The action of 5-(S-Methyl) Albendazole affects the microtubule polymerization pathway . By inhibiting this pathway, the compound disrupts various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The downstream effects include the immobilization and death of the parasite.

Pharmacokinetics

The pharmacokinetics of 5-(S-Methyl) Albendazole involve its absorption, distribution, metabolism, and excretion (ADME). The compound has poor bioavailability due to its low solubility in biological fluids. It undergoes extensive first-pass metabolism in the liver, where it is converted to its active metabolite, albendazole sulfoxide. The elimination half-life of albendazole sulfoxide is approximately 8 to 12 hours.

Result of Action

The result of 5-(S-Methyl) Albendazole’s action at the molecular and cellular levels is the death of the parasite . By causing degenerative alterations in the parasite’s cells and diminishing its energy production, the compound leads to the immobilization and eventual death of the parasite.

Action Environment

The action, efficacy, and stability of 5-(S-Methyl) Albendazole can be influenced by various environmental factors. For instance, the compound’s absorption can increase up to five times when administered with a fatty meal. Additionally, the presence of a parasitic infection can alter the pharmacokinetic parameters of the compound.

Analyse Biochimique

Biochemical Properties

5-(S-Methyl) Albendazole interacts with various enzymes and proteins within the cell. Its primary mode of action is its inhibitory effect on tubulin polymerization, which results in the loss of cytoplasmic microtubules. This interaction disrupts the structural integrity of the cells of the parasites, leading to their immobilization and death.

Cellular Effects

5-(S-Methyl) Albendazole has significant effects on various types of cells and cellular processes. It influences cell function by disrupting the formation of microtubules, which are essential components of the cell’s cytoskeleton. This disruption affects cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 5-(S-Methyl) Albendazole involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the colchicine-sensitive site of tubulin, inhibiting its polymerization or assembly into microtubules. This binding interaction disrupts the normal functioning of the cells, leading to their death.

Temporal Effects in Laboratory Settings

The effects of 5-(S-Methyl) Albendazole change over time in laboratory settings. It has been observed that the drug’s efficacy against parasites decreases over time, suggesting a possible degradation of the drug

Dosage Effects in Animal Models

The effects of 5-(S-Methyl) Albendazole vary with different dosages in animal models. A study showed that increasing the dosage of Albendazole led to higher plasma concentrations of the drug, suggesting a dose-dependent effect. High doses may also lead to toxic or adverse effects.

Metabolic Pathways

5-(S-Methyl) Albendazole is involved in several metabolic pathways. It is metabolized in the liver to form albendazole sulfoxide and albendazole sulfone, the major mammalian metabolites. The conversion of Albendazole to these metabolites is mediated by cytochrome P450 oxidases and a flavin-containing monooxygenase.

Transport and Distribution

5-(S-Methyl) Albendazole is transported and distributed within cells and tissues. After administration, it is rapidly absorbed and distributed throughout the body

Activité Biologique

Carbamic acid, (5-(methylthio)-1H-benzimidazol-2-yl)-, methyl ester, commonly known as benomyl , is a broad-spectrum fungicide that has been extensively utilized in agriculture. Its biological activity primarily stems from its ability to disrupt microtubule assembly in fungal cells, which is crucial for cell division and growth. This article delves into the compound's biological activity, including its mechanisms of action, toxicological effects, and relevant case studies.

Benomyl is classified as a prodrug , which means it requires metabolic conversion to become active. Upon application, it is metabolized into carbendazim , the active fungicidal component. Both benomyl and carbendazim share a similar mechanism of action:

- Microtubule Disruption : The primary mode of action involves binding to tubulin and preventing the polymerization necessary for microtubule formation. This disruption leads to impaired mitosis in fungal cells, ultimately resulting in cell death .

Toxicological Profile

The toxicological effects of benomyl have been studied across various species, including humans, rats, and mice. Key findings from these studies include:

- Absorption and Metabolism : Studies indicate that dermal absorption of benomyl is relatively low in rats, with approximately 1.5-2% absorbed after dermal exposure . In vivo studies have shown that the metabolite 5-HBC excreted in urine correlates with the administered dose .

- Toxic Effects : In Wistar rats treated with varying doses of carbendazim, significant changes were observed in kidney morphology at doses as low as 16 mg/kg bw/day. Effects included tubular dilation and hydropic degeneration . Higher doses resulted in more severe outcomes such as fibrosis and elevated liver enzymes .

Study 1: Chronic Toxicity in Rats

A chronic toxicity study conducted on Wistar rats involved dietary exposure to carbendazim at concentrations ranging from 0 to 10,000 ppm over 93 days. Results indicated:

- Increased liver weight and pathological changes at higher doses.

- NOAEL (No Observed Adverse Effect Level) values were determined to be 163 mg/kg bw/day for males and 174 mg/kg bw/day for females .

Study 2: Environmental Impact

Research focusing on the environmental impact of benomyl has highlighted concerns regarding its persistence and potential to contribute to resistance development in fungal populations. This has prompted investigations into alternative fungicides with different mechanisms of action to mitigate these issues.

Comparative Biological Activity

To better understand the biological activity of benomyl compared to other compounds within its class, a comparative analysis is presented below:

| Compound Name | Mechanism of Action | Primary Use | Toxicological Concerns |

|---|---|---|---|

| Benomyl | Microtubule disruption | Fungicide | Kidney damage at high doses |

| Carbendazim | Microtubule disruption | Fungicide | Liver enzyme elevation |

| Alpha-Mangostin | Sterol carrier protein inhibition | Larvicidal agent | Mild cytotoxicity in HepG2 cells |

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Physicochemical Properties

The substituent at position 5 of the benzimidazole ring significantly influences molecular weight, solubility, and biological activity. Below is a comparative analysis of key analogs:

Key Observations:

- The methylthio group in the target compound may offer intermediate lipophilicity compared to smaller (e.g., hydrogen in carbendazim) or larger (e.g., phenylthio in fenbendazole) groups .

- Metabolic Stability : Sulfur-containing substituents (e.g., methylthio, propylthio) are susceptible to oxidation, forming sulfoxide or sulfone metabolites, which can alter activity .

Toxicity Profiles

Benzimidazole carbamates generally exhibit low to moderate toxicity in mammals, attributed to selective binding to parasitic β-tubulin over mammalian isoforms . Representative LD50 values (oral, rodents):

| Compound | LD50 (mg/kg) | Notes |

|---|---|---|

| Albendazole | 1320–2400 | Lower acute toxicity |

| Mebendazole | 715–1434 | Higher toxicity vs. albendazole |

| Propoxur (control) | 68–94 | Non-benzimidazole carbamate |

The target compound’s toxicity remains unquantified in the literature, but its methylthio group may confer metabolic pathways distinct from propylthio (albendazole) or phenylthio (fenbendazole) analogs.

Méthodes De Préparation

Nitroaniline Intermediate Route

Developed in EP0003951A1, this four-step sequence involves:

-

Thiocyanation of o-nitroaniline.

-

Methylthio group installation via alkylation.

-

Nitro reduction to o-phenylenediamine.

-

Cyclization with methyl cyano carbamate.

Carbamate Preformation Approach

Disclosed in CN85109417A, this method preforms the carbamate moiety before benzimidazole cyclization, leveraging methyl isocyanate intermediates.

Stepwise Synthesis via Nitroaniline Intermediate

Thiocyanation of o-Nitroaniline

o-Nitroaniline reacts with ammonium thiocyanate (NHSCN) and bromine (Br) in methanol at 0–5°C to yield 5-thiocyano-2-nitroaniline.

Reaction Conditions

Side products like 4-thiocyano isomers are minimized by slow bromine addition.

Methylthio Group Installation

The thiocyano intermediate undergoes alkylation with methyl halides (e.g., CHI) in the presence of phase-transfer catalysts (e.g., methyl tributyl ammonium chloride):

Optimized Parameters

Nitro Reduction to o-Phenylenediamine

Catalytic hydrogenation or sodium sulfide (NaS·9HO) reduces the nitro group. NaS is preferred industrially due to lower costs:

Critical Considerations

Cyclization with Methyl Cyano Carbamate

The diamine reacts with methyl cyano carbamate (prepared from cyanamide and methyl chloroformate) under acidic conditions (pH 4) to form the benzimidazole ring:

Process Details

-

Cyclization Agent : Sodium salt of methyl cyano carbamate.

-

Temperature : 100°C for 1 hour.

-

Workup : Acetone washes remove unreacted diamine.

Alternative Carbamate Formation Techniques

Methyl Isocyanate Coupling

CN85109417A describes carbamate formation via methyl isocyanate (MIC) generated from phenyl-N-methyl urethane thermolysis:

MIC then reacts with 5-mercaptobenzimidazole derivatives:

Advantages

Limitations

Optimization of Reaction Conditions

Solvent Systems

Catalytic Enhancements

| Step | Catalyst | Effect on Yield |

|---|---|---|

| Alkylation | Phase-transfer agents | +15% |

| Cyclization | None (acidic) | Baseline |

| MIC coupling | Tertiary amines | +8% |

Analytical Characterization

HPLC Purity Assessment

Spectroscopic Data

Industrial-Scale Production Considerations

Continuous Flow Implementation

Cost Analysis

| Component | Cost Contribution |

|---|---|

| o-Nitroaniline | 32% |

| Methyl chloroformate | 28% |

| Catalysts | 15% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.